N-[(4-methoxyphenyl)methyl]-N-methylcarbamoyl chloride
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Overview
Description
N-[(4-methoxyphenyl)methyl]-N-methylcarbamoyl chloride is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of carbamic acid and is characterized by the presence of a methoxyphenyl group and a methylcarbamoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-N-methylcarbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 4-methoxybenzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control of reaction parameters and improved safety due to the handling of reactive intermediates in a controlled environment. The use of automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates and esters.
Hydrolysis: In the presence of water, it can hydrolyze to form N-[(4-methoxyphenyl)methyl]-N-methylcarbamic acid and hydrochloric acid.
Reduction: It can be reduced to form N-[(4-methoxyphenyl)methyl]-N-methylamine.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Bases: Triethylamine, pyridine
Solvents: Dichloromethane, toluene
Catalysts: Palladium on carbon for reduction reactions.
Major Products Formed
Carbamates: Formed by reaction with alcohols
Esters: Formed by reaction with carboxylic acids
Amines: Formed by reduction reactions.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-N-methylcarbamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: Utilized in the production of polymers and resins due to its reactivity with various monomers.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, with the carbonyl carbon being the primary site of attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release hydrochloric acid and form the desired product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)methyl]carbamic acid
- N-[(4-methoxyphenyl)methyl]amine
- N-methylcarbamoyl chloride
Uniqueness
N-[(4-methoxyphenyl)methyl]-N-methylcarbamoyl chloride is unique due to the presence of both a methoxyphenyl group and a methylcarbamoyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective .
Properties
CAS No. |
55245-86-8 |
---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
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